(R)-4-Methylheptanoic acid (R)-4-Methylheptanoic acid
Brand Name: Vulcanchem
CAS No.: 115109-01-8
VCID: VC14314369
InChI: InChI=1S/C8H16O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1
SMILES:
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

(R)-4-Methylheptanoic acid

CAS No.: 115109-01-8

Cat. No.: VC14314369

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Methylheptanoic acid - 115109-01-8

Specification

CAS No. 115109-01-8
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name (4R)-4-methylheptanoic acid
Standard InChI InChI=1S/C8H16O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1
Standard InChI Key LXHFVSWWDNNDPW-SSDOTTSWSA-N
Isomeric SMILES CCC[C@@H](C)CCC(=O)O
Canonical SMILES CCCC(C)CCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

(R)-4-Methylheptanoic acid, systematically named (4R)-4-methylheptanoic acid, is a seven-carbon fatty acid with a methyl branch at the fourth carbon atom. Its molecular formula is C₈H₁₆O₂, and it has a molecular weight of 144.21 g/mol . The compound’s stereocenter at the fourth carbon confers chirality, making it a valuable building block in asymmetric synthesis.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number115109-01-8
IUPAC Name(4R)-4-methylheptanoic acid
Molecular FormulaC₈H₁₆O₂
Molecular Weight144.21 g/mol
SMILES NotationCCCC@@HCCC(=O)O
InChIKeyLXHFVSWWDNNDPW-SSDOTTSWSA-N

The compound’s structure is defined by a carboxylic acid group at the terminal end of a seven-carbon chain, with a methyl substituent on the fourth carbon in the R configuration. This stereochemical arrangement influences its interactions with biological systems and its reactivity in synthetic processes.

Physicochemical Properties

  • Solubility: Low water solubility (logP ≈ 2.5–3.0), typical of medium-chain fatty acids.

  • Thermal Stability: Decomposes above 200°C without a distinct melting point.

Table 2: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
logP (Octanol-Water)2.8Computational
Aqueous Solubility0.1–1.0 mg/mLQSPR Modeling
pKa~4.9 (carboxylic acid)Analog Comparison

Biological and Industrial Applications

Pheromone Research

(R)-4-Methylheptanoic acid has been implicated as a semiochemical in insect communication. For instance, structurally similar compounds like 4-methyloctanoic acid act as aggregation pheromones in beetles (Oryctes rhinoceros) . The stereospecificity of such interactions underscores the importance of the R configuration in bioactivity .

Pharmaceutical Intermediates

Chiral fatty acids serve as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. The methyl branch in (R)-4-Methylheptanoic acid may enhance lipid solubility, improving drug bioavailability .

Materials Science

In polymer chemistry, branched fatty acids modify crystallization kinetics and mechanical properties. The compound’s chirality could enable the design of stereoregular polyesters with tailored thermal stability .

Research Frontiers and Challenges

Stereocontrolled Synthesis

Recent advances in organocatalysis and biocatalysis aim to improve enantioselectivity and yield. For example, engineered ketoreductases could selectively reduce 4-methylheptanoyl-CoA to the (R)-alcohol, which is then oxidized .

Biological Activity Screening

Preliminary studies suggest antimicrobial activity against Gram-positive bacteria, though mechanistic details remain unexplored . Further research is needed to elucidate structure-activity relationships.

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